A Technical Guide to 5-Bromo-2-chloro-3-methylpyrazine and its Isomeric Congeners: Synthesis, Reactivity, and Applications in Drug Discovery
A Technical Guide to 5-Bromo-2-chloro-3-methylpyrazine and its Isomeric Congeners: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of 5-Bromo-2-chloro-3-methylpyrazine, a substituted heterocyclic compound of significant interest in medicinal chemistry and materials science. Due to the specificity of this substitution pattern, publicly available data and a dedicated CAS (Chemical Abstracts Service) number for this exact isomer are not readily found. Therefore, this document will provide a comprehensive analysis based on its closely related and commercially available isomers, establishing a framework for its expected properties, synthesis, and reactivity. We will draw authoritative insights from established chemical principles and data on analogous structures to empower researchers in their work with this class of compounds.
Isomeric Landscape and Identification
The precise arrangement of substituents on the pyrazine ring is critical to the molecule's chemical and biological properties. While a specific entry for 5-Bromo-2-chloro-3-methylpyrazine is elusive, several of its isomers are well-documented and available. Understanding these isomers is key to predicting the behavior of the target compound.
| Isomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Bromo-5-chloro-3-methylpyrazine | 1260664-82-1 | C₅H₄BrClN₂ | 207.45 |
| 3-Bromo-2-chloro-5-methylpyrazine | 1359828-82-2 | C₅H₄BrClN₂ | 207.45 |
| 3-Bromo-5-chloro-2-methylpyrazine | 1784852-46-5 | C₅H₄BrClN₂ | 207.46 |
| 5-Bromo-2-chloro-3-methylpyrazine | Not Available | C₅H₄BrClN₂ | 207.45 |
Data sourced from PubChem and commercial supplier databases.[1][2][3][4][5]
The absence of a dedicated CAS number for 5-Bromo-2-chloro-3-methylpyrazine suggests it is a novel or less-common research chemical. Researchers intending to synthesize this specific isomer must rely on robust analytical techniques (NMR, MS, HPLC) to confirm its identity unequivocally, using the spectroscopic data of its known isomers as a comparative baseline.
Physicochemical Properties and Safety Profile
The properties of 5-Bromo-2-chloro-3-methylpyrazine can be inferred from its isomers and related halogenated heterocycles.
Expected Physicochemical Properties:
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Appearance: Likely a colorless to yellow or brown solid or semi-solid.
-
Molecular Weight: 207.45 g/mol .[2]
-
Solubility: Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.
-
Thermal Stability: Halogenated pyrazines are generally stable under standard conditions but should be stored in a cool, dry, well-ventilated place, often under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.
GHS Hazard Profile and Safety Recommendations: Based on the safety data sheets (SDS) for its isomers, 5-Bromo-2-chloro-3-methylpyrazine should be handled as a hazardous substance.[2][6]
Hazard Statements:
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
Precautionary Measures (Self-Validating Protocol): A rigorous safety protocol is non-negotiable. The causality behind these measures is to prevent exposure through all potential routes.
-
Engineering Controls: All manipulations must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6][7] An eyewash station and safety shower must be readily accessible.[6]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield (conforming to EN166 or OSHA 29 CFR 1910.133 standards).[7][8]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Change gloves immediately if contamination occurs.
-
Body Protection: Wear a lab coat and, if handling larger quantities, impervious clothing to prevent skin contact.[6]
-
Respiratory Protection: If dust is generated, use a NIOSH/MSHA or EN 149 approved respirator.[7][8]
-
-
Handling and Storage:
Synthesis and Reactivity
The pyrazine core is an electron-deficient aromatic system, a feature enhanced by the presence of two electronegative nitrogen atoms and two halogen substituents. This electronic nature dictates its synthetic routes and subsequent reactivity.
General Synthetic Strategies
The synthesis of substituted pyrazines often involves building the ring from acyclic precursors or modifying an existing pyrazine core. A plausible retrosynthetic approach for 5-Bromo-2-chloro-3-methylpyrazine is outlined below.
Caption: Retrosynthetic analysis for 5-bromo-2-chloro-3-methylpyrazine.
A common laboratory synthesis for a related compound, 2-bromo-5-methylpyrazine, involves the Hofmann degradation of 5-methylpyrazine-2-carboxamide to an amine, followed by diazotization and bromination.[9] This highlights a key principle: the interconversion of functional groups on a pre-formed pyrazine ring is a powerful strategy. For our target molecule, one could envision starting with a suitable aminopyrazine and introducing a halogen via a Sandmeyer-type reaction, or starting with a hydroxypyrazine (a pyrazinone) and converting the hydroxyl group to a chloride using reagents like phosphorus oxychloride (POCl₃).[10]
Core Reactivity: The Role of Halogen Substituents
The two halogen atoms, bromine and chlorine, are the primary sites of reactivity. Their behavior in nucleophilic aromatic substitution (SNAr) reactions is central to the utility of this molecule as a building block.
Key Mechanistic Considerations:
-
Site Selectivity: The pyrazine ring is electron-deficient, making it susceptible to SNAr. The positions ortho and para to the ring nitrogens are most activated. In 5-Bromo-2-chloro-3-methylpyrazine, both the C2-Cl and C5-Br are activated.
-
Leaving Group Ability: Bromine is generally a better leaving group than chlorine in SNAr reactions due to the weaker C-Br bond. However, the specific position and electronic environment can influence this. DFT calculations on related aza-aromatic heterocycles suggest that concerted SNAr mechanisms can be operative, where bond-breaking and bond-forming occur simultaneously.[11]
-
Steric Hindrance: The methyl group at C3 provides steric hindrance around the C2-Cl bond, potentially favoring nucleophilic attack at the C5 position.
Typical Experimental Workflow for SNAr:
Caption: Standard workflow for a nucleophilic aromatic substitution reaction.
This self-validating protocol ensures success by incorporating in-process controls (TLC/LC-MS monitoring) to determine reaction completion, followed by rigorous purification and definitive structural confirmation.
Applications in Drug Discovery and Agrochemicals
Halogenated heterocycles are privileged scaffolds in modern medicinal chemistry.[12] The halogens serve both as reactive handles for further diversification (as seen in SNAr) and as modulators of physicochemical properties (lipophilicity, metabolic stability).
Pyrazine derivatives, in particular, have a rich history in drug development, with applications including:
-
Antitubercular Agents: Pyrazinamide is a cornerstone drug for treating tuberculosis. The pyrazine core is essential for its activity.[9]
-
Kinase Inhibitors: The pyrazine scaffold can act as a "hinge-binding" motif in many kinase inhibitors used in oncology.
-
GPCR Modulators: Substituted pyrazines are found in various compounds targeting G-protein coupled receptors.
The structure of 5-Bromo-2-chloro-3-methylpyrazine makes it an ideal starting material or intermediate.[13] For example, the differential reactivity of the C-Br and C-Cl bonds could be exploited in sequential cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity, a cornerstone of modern drug discovery.[14]
Conclusion
While 5-Bromo-2-chloro-3-methylpyrazine remains a compound with limited public data, a robust understanding of its properties and reactivity can be established by analyzing its isomers and the fundamental principles of heterocyclic chemistry. Its structure is primed for selective functionalization, making it a valuable building block for creating diverse molecular libraries for screening in drug discovery and agrochemical research. Safe handling, guided by the stringent protocols outlined for its hazardous isomers, is paramount. The synthesis and application of this and related pyrazines will continue to be a fruitful area of research, driving innovation across the chemical sciences.
References
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of 5-Bromo-2-chloro-3-methylpyridine in Research and Development. [Link]
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PubChem. 2-Bromo-5-chloro-3-methylpyrazine. [Link]
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GitHub. GU Project 1: Synthesis and reactions of 3-bromo-5-chloro-[7][13]triazolo[4,3-a]pyrazine. [Link]
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TSI Journals. (2009). An efficient and facile synthesis of 2-bromo-5-methylpyrazine. [Link]
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American Chemical Society. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. [Link]
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PubMed. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. [Link]
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MDPI. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. [Link]
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MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]
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